2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid
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Overview
Description
2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid is a synthetic compound with a complex structure that includes a morpholine ring and a hexanoic acid chain
Preparation Methods
The synthesis of 2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid typically involves multiple steps. One common method includes the protection of the amino group of lysine, followed by the introduction of the morpholine ring through a series of reactions. The final step involves deprotection to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the morpholine ring or the hexanoic acid chain can be modified. Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include modified versions of the original compound with different functional groups.
Scientific Research Applications
2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid involves its interaction with specific molecular targets. The morpholine ring and the hexanoic acid chain allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid can be compared with other similar compounds, such as:
Norleucine: An amino acid with a similar hexanoic acid chain but without the morpholine ring.
Phe-Pro-Lys: A peptide with a different structure but similar functional groups.
Trp-His-Lys: Another peptide with a different arrangement of amino acids but similar chemical properties. The uniqueness of this compound lies in its specific combination of the morpholine ring and the hexanoic acid chain, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-3-4-5-11(13(17)18)14-12(16)10(2)15-6-8-19-9-7-15/h10-11H,3-9H2,1-2H3,(H,14,16)(H,17,18)/t10-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLFURNILQNTLU-VUWPPUDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)NC(=O)[C@H](C)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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